1-methyl-1H-indazole-3-carbaldehyde
Overview
Description
1-Methyl-1H-indazole-3-carbaldehyde is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry as key intermediates in the synthesis of various pharmaceuticals. The presence of the aldehyde group at the 3-position and the methyl group at the 1-position of the indazole ring makes this compound particularly interesting for chemical synthesis and biological applications.
Mechanism of Action
Target of Action
1-Methyl-1H-indazole-3-carbaldehyde and its derivatives are known to be efficient chemical precursors for generating biologically active structures . It has been demonstrated that the 1H-indazole-3-amine structure, a related compound, is an effective hinge-binding fragment . In the case of Linifanib, a known kinase inhibitor, it binds effectively with the hinge region of tyrosine kinase .
Mode of Action
Indazole derivatives have been drawing attention in medicinal chemistry as kinase inhibitors . Kinase inhibitors work by blocking the action of a certain type of kinase, thereby inhibiting the phosphorylation of specific substrates and disrupting critical cell signaling pathways .
Biochemical Pathways
Indole derivatives, including this compound, are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . These compounds play a significant role in pathogen defense in plants like Arabidopsis . They are also involved in the synthesis of active molecules through multicomponent reactions (MCRs) .
Result of Action
The result of the action of this compound is largely dependent on its specific targets and mode of action. For instance, as a kinase inhibitor, it could potentially disrupt cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis . This could make it a potential candidate for the treatment of diseases such as cancer .
Action Environment
The action environment can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s activity. For instance, it is recommended to store the compound under an inert gas at 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indazole-3-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of 2-aminobenzonitrile with formamide under acidic conditions. Another method includes the reaction of 2-aminobenzaldehyde with hydrazine hydrate, followed by oxidation to form the desired aldehyde .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to minimize byproducts and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The indazole ring can undergo electrophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: 1-Methyl-1H-indazole-3-carboxylic acid.
Reduction: 1-Methyl-1H-indazole-3-methanol.
Substitution: Various substituted indazole derivatives depending on the electrophile used.
Scientific Research Applications
1-Methyl-1H-indazole-3-carbaldehyde has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1H-Indazole-3-carbaldehyde: Lacks the methyl group at the 1-position, which can affect its reactivity and biological activity.
1-Methyl-1H-indole-3-carbaldehyde: Similar structure but with an indole ring instead of an indazole ring, leading to different chemical properties and applications.
Uniqueness: 1-Methyl-1H-indazole-3-carbaldehyde is unique due to the combination of the indazole ring and the aldehyde functional group, which provides a versatile platform for chemical modifications and biological interactions. Its specific structure allows for targeted synthesis of derivatives with potential therapeutic applications .
Properties
IUPAC Name |
1-methylindazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-11-9-5-3-2-4-7(9)8(6-12)10-11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDLGYCLCFKUHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428164 | |
Record name | 1-methyl-1H-indazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4002-83-9 | |
Record name | 1-Methyl-1H-indazole-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4002-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-methyl-1H-indazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-1H-indazole-3-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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